molecular formula C16H15N3O B2980965 N-(1-cyanocyclobutyl)-2-(quinolin-8-yl)acetamide CAS No. 1797361-89-7

N-(1-cyanocyclobutyl)-2-(quinolin-8-yl)acetamide

Cat. No.: B2980965
CAS No.: 1797361-89-7
M. Wt: 265.316
InChI Key: RLEMJKBFJCDNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclobutyl)-2-(quinolin-8-yl)acetamide, commonly known as CCQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCQA belongs to the class of compounds known as quinolinyl compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of CCQA is not fully understood. However, it has been suggested that CCQA exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. CCQA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antimicrobial activity of CCQA is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA replication.
Biochemical and Physiological Effects
CCQA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. CCQA has also been found to possess antioxidant and anti-inflammatory activities, which may contribute to its therapeutic potential. In addition, CCQA has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCQA for lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. CCQA also exhibits antimicrobial activity, which makes it useful for studying bacterial and fungal infections. However, one limitation of CCQA is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on CCQA. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the molecular mechanisms underlying the antitumor and antimicrobial activities of CCQA. Additionally, the potential use of CCQA as a therapeutic agent for cancer and infectious diseases warrants further investigation. Finally, the development of novel derivatives of CCQA with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of CCQA involves the reaction of 1-cyanocyclobutane carboxylic acid with quinoline-8-amine in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography. The final product is obtained as a white crystalline solid with a high yield.

Scientific Research Applications

CCQA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. CCQA has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi. In addition, CCQA has been found to exhibit anti-inflammatory and antioxidant activities.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-11-16(7-3-8-16)19-14(20)10-13-5-1-4-12-6-2-9-18-15(12)13/h1-2,4-6,9H,3,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEMJKBFJCDNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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